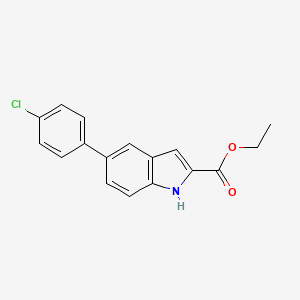
ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to yield the indole core. The chlorophenyl group can be introduced through a substitution reaction, and the esterification of the carboxylic acid group with ethanol completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of indole chemistry.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to receptors and enzymes that recognize indole derivatives. This binding can modulate the activity of these targets, leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also features a chlorophenyl group and has been studied for its antiviral activity.
Pyrazole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Uniqueness
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the chlorophenyl group further enhances its chemical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
825623-68-5 |
|---|---|
Fórmula molecular |
C17H14ClNO2 |
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-10-13-9-12(5-8-15(13)19-16)11-3-6-14(18)7-4-11/h3-10,19H,2H2,1H3 |
Clave InChI |
MLWGRVSVXUJEMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


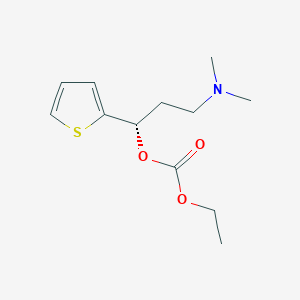
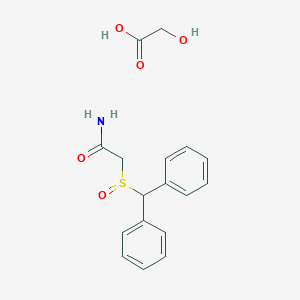
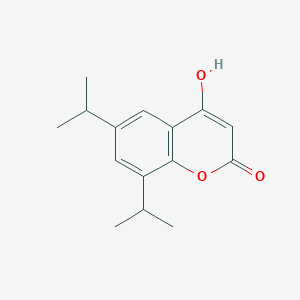

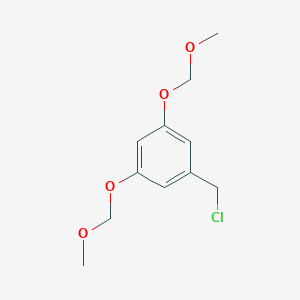
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
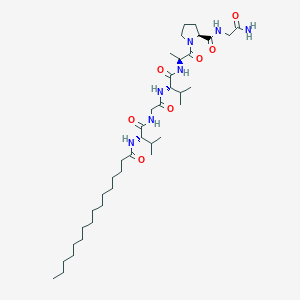
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
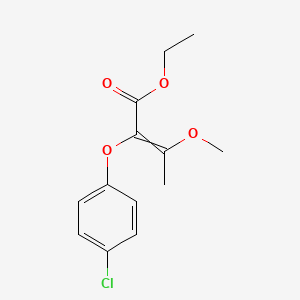
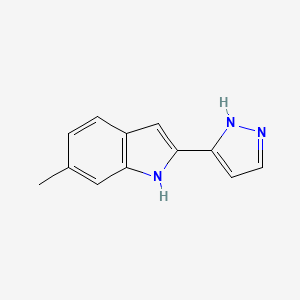
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
